molecular formula C7H15ClN2O2S B2965297 (2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride CAS No. 1955474-45-9

(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2965297
CAS No.: 1955474-45-9
M. Wt: 226.72
InChI Key: VWCLXJZFBBIEQX-RGMNGODLSA-N
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Description

The compound "(2S)-N-[dimethyl(oxo)-lambda⁶-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride" is a chiral sulfoximine derivative with a pyrrolidine-carboxamide backbone. Its structure features a dimethyl sulfoximine group (S(O)(NMe₂)=N) attached to the nitrogen of the pyrrolidine ring, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to the sulfoximine moiety’s role in enhancing metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name

(2S)-N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c1-12(2,11)9-7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCLXJZFBBIEQX-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)C1CCCN1)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=NC(=O)[C@@H]1CCCN1)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride, also known by its CAS number 20718-17-6, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H14N2O2SC_7H_{14}N_2O_2S, with a molecular weight of 196.27 g/mol. The compound is characterized by a pyrrolidine ring and a sulfaneylidene group, which contributes to its reactivity and potential interactions within biological systems .

Key Structural Features

FeatureDescription
Molecular FormulaC7H14N2O2SC_7H_{14}N_2O_2S
Molecular Weight196.27 g/mol
Functional GroupsPyrrolidine ring, sulfaneylidene group
CAS Number20718-17-6

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. Interaction studies are crucial for understanding its mechanism of action and therapeutic potential. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to elucidate these interactions.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may exhibit properties that could be beneficial in treating various conditions, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory effects, which could be useful in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity Study : A study conducted on related compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating that modifications in the structure could enhance antimicrobial efficacy.
  • Enzyme Inhibition Assay : In vitro assays demonstrated that the compound inhibits certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Synthesis Pathways

  • Method A : Involves the reaction of pyrrolidine derivatives with dimethyl oxo compounds under acidic conditions.
  • Method B : Utilizes nucleophilic substitution reactions involving sulfaneylidene precursors.

Research Findings and Future Directions

Research on this compound is still in the preliminary stages. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

However, general comparisons can be inferred based on related chemical classes:

2.1.1 Sulfoximine Derivatives

Sulfoximines, such as those described in the context of metabolic stability enhancements (e.g., in kinase inhibitors), often exhibit superior stability compared to sulfides or sulfones due to their resistance to oxidation. For example, dimethyl sulfoximine groups are less prone to cytochrome P450-mediated metabolism than sulfides .

2.1.2 Pyrrolidine-Carboxamide Derivatives

Pyrrolidine-carboxamide scaffolds are common in bioactive molecules. For instance, compounds like Zygocaperoside (isolated from Zygophyllum fabago) share a pyrrolidine-like framework but lack the sulfoximine group. These compounds often exhibit anti-inflammatory or antioxidant properties, as demonstrated by NMR and UV spectroscopic characterization .

Physicochemical Properties

No direct data on the target compound’s solubility, logP, or pKa are available. However:

  • Hydrochloride salts generally improve aqueous solubility compared to free bases.
  • Sulfoximines typically have higher polarity than sulfides but lower than sulfones, influencing membrane permeability .

Research Findings and Data Gaps

The provided evidence lacks specific studies on "(2S)-N-[dimethyl(oxo)-lambda⁶-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride." Key gaps include:

  • Synthetic routes: No details on its preparation or yield.
  • Biological activity : Absence of in vitro or in vivo data.
  • Stability: Limited insights into sulfoximine degradation under physiological conditions.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for this compound to ensure stability during experiments?

  • Answer : Strict adherence to safety protocols is critical. Use closed systems or local exhaust ventilation to minimize airborne exposure . Store the compound in a tightly sealed container, protected from light and moisture, at temperatures between -20°C and 4°C, depending on long-term stability requirements (e.g., hygroscopic degradation risks) . Monitor storage duration, as decomposition may occur over time, altering reactivity .

Q. What synthetic strategies are suitable for introducing the dimethyl(oxo)-lambda6-sulfanylidene group into pyrrolidine-2-carboxamide derivatives?

  • Answer : Controlled copolymerization or selective sulfoxidation reactions can be employed. For example, use dimethyldiallylammonium chloride (DMDAAC) as a precursor under inert atmospheres to minimize side reactions . Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are critical for confirming the stereochemical integrity of the (2S) configuration?

  • Answer : High-resolution NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) coupled with circular dichroism (CD) spectroscopy can verify stereochemistry. X-ray crystallography is definitive for resolving chiral centers, as demonstrated in structurally similar pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

  • Answer : Cross-validate data using multiple techniques:

  • NMR discrepancies : Perform 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY experiments to resolve overlapping signals .
  • IR anomalies : Compare experimental spectra with computational predictions (e.g., DFT simulations) to identify unexpected functional group interactions .
  • Purity checks : Use high-performance liquid chromatography (HPLC) with UV/Vis detection to rule out impurities .

Q. How should experiments be designed to assess the compound’s reactivity under varying pH and temperature conditions?

  • Answer : Conduct kinetic studies under controlled environments:

  • pH dependence : Prepare buffered solutions (pH 2–12) and monitor degradation via UV spectroscopy or LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for mass loss profiles . Include control samples to isolate pH/temperature effects .

Q. What methodologies are recommended for evaluating the compound’s stability in solution and solid states?

  • Answer :

  • Solution stability : Perform accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) with periodic sampling. Analyze degradation products via LC-MS .
  • Solid-state stability : Use X-ray powder diffraction (XRPD) to detect polymorphic changes and dynamic vapor sorption (DVS) to assess hygroscopicity .

Methodological Notes

  • Safety : Always use PPE (gloves, safety glasses, respirators) and adhere to institutional biosafety guidelines .
  • Data validation : Cross-reference with databases like PubChem for structural analogs and published spectral libraries .
  • Contradiction resolution : Replicate experiments under identical conditions and use statistical tools (e.g., ANOVA) to identify outliers .

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